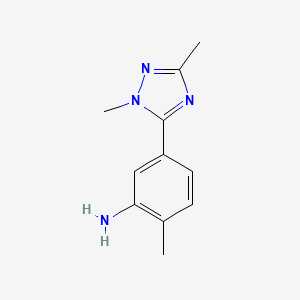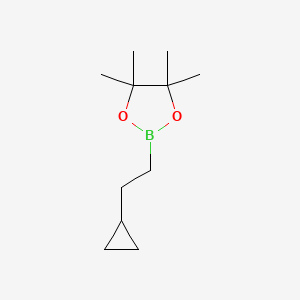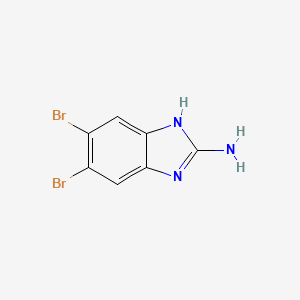
5,6-dibromo-1H-1,3-benzodiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Métodos De Preparación
The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Industrial production methods: Large-scale production often employs catalytic bromination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common reagents and conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
Aplicaciones Científicas De Investigación
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparación Con Compuestos Similares
5,6-Dibromo-1H-1,3-benzodiazol-2-amine can be compared with other benzimidazole derivatives:
5,6-Dimethoxy-1H-1,3-benzodiazol-2-amine: This compound has methoxy groups instead of bromine atoms, leading to different chemical and biological properties.
5-Bromo-1H-benzo[d]imidazol-2(3H)-one: This derivative has a different substitution pattern, affecting its reactivity and applications.
4,5,6,7-Tetrabromo-1H-1,3-benzodiazol-2-amine: This compound has additional bromine atoms, which can enhance its biological activity but may also increase its toxicity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Propiedades
Fórmula molecular |
C7H5Br2N3 |
|---|---|
Peso molecular |
290.94 g/mol |
Nombre IUPAC |
5,6-dibromo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) |
Clave InChI |
PNSUDUZATFEAPX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


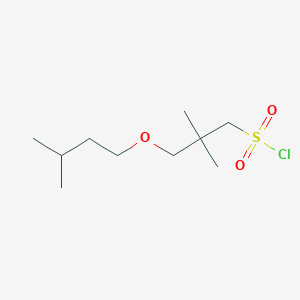
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
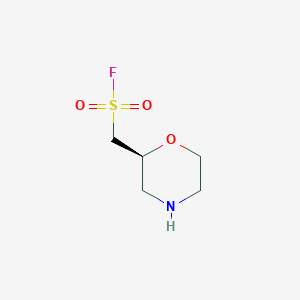
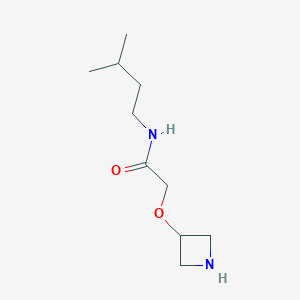

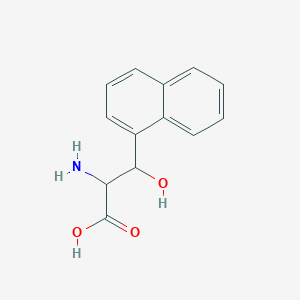
![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione](/img/structure/B13483675.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)


